molecular formula C13H11N5S B1433342 4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 1055069-00-5

4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine

Cat. No.: B1433342
CAS No.: 1055069-00-5
M. Wt: 269.33 g/mol
InChI Key: RUEAPDROQMHUHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a white to off-white or brown solid . It serves as an intermediate compound during the synthesis of Nilotinib , a selective tyrosine kinase receptor inhibitor used in the therapy of chronic myelogenous leukemia .


Synthesis Analysis

The synthesis of this compound involves several steps. A novel synthesis method has been developed for imatinib and two of its intermediates . N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)pyrimidinamine, obtained from 2-(methylsulfonyl)-4-(3-pyridyl)pyrimidine via nucleophilic substitution, was reduced by N2H4·H2O/FeCl3·6H2O/C in 92% yield . The resulting amine was condensed with 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, which was prepared from 4-(chloromethyl)benzonitrile via substitution and hydrolysis reactions, to provide the final product imatinib in good yield and high purity .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed using spectroscopic methods like FT-IR, 1H-NMR, and 13C-NMR spectra . The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nucleophilic substitution, reduction, and condensation . The use of magnesium oxide nanoparticles has been reported in the synthesis of bioactive compounds .


Physical and Chemical Properties Analysis

As mentioned earlier, this compound is a white to off-white or brown solid . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Histone Demethylase Inhibition

This compound has been studied for its potential as an inhibitor of JmjC histone N-methyl lysine demethylases (KDMs). Derivatives of this molecule have demonstrated potent activity against the KDM4 (JMJD2) and KDM5 (JARID1) subfamily demethylases, showing selectivity over other KDM subfamilies. Such compounds have also shown cellular permeability and the ability to inhibit demethylation of specific histone markers in cell-based assays (Bavetsias et al., 2016).

Antimicrobial Properties

The thiazole moiety, present in the structure of this compound, has been linked to antimicrobial activities. Derivatives containing the thiazole moiety have been synthesized and tested against various microorganisms, suggesting potential applications in combating bacterial and fungal infections (Abdelhamid et al., 2010).

Hypoglycemic Agents

Derivatives of N-(pyrimidin-4-yl)thiazol-2-amine have been synthesized and evaluated as activators of glucokinase (GK), an enzyme involved in glucose metabolism. These compounds have shown potential as dual-acting hypoglycemic agents, activating both GK and PPARγ, and effectively reducing glucose levels in mice after oral administration (Song et al., 2011).

Fungicidal Lead Compound

A derivative of this compound demonstrated superior fungicidal activity compared to certain commercial fungicides. It features unique modes of action and does not exhibit cross-resistance with other pesticide classes, indicating its potential as a novel class of fungicides (Liu et al., 2023).

Biochemical Analysis

Biochemical Properties

4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with tyrosine kinases, a group of enzymes that are pivotal in the regulation of cellular processes such as growth, differentiation, and metabolism . The interaction between this compound and tyrosine kinases involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the phosphorylation of target proteins .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce cell cycle arrest and apoptosis in cancer cells, particularly in HeLa cells . The mechanism involves the inhibition of cyclin-dependent kinases (CDKs) and the disruption of cell signaling pathways that are essential for cell proliferation . Additionally, this compound affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell survival and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary actions is the binding to the ATP-binding site of tyrosine kinases, thereby inhibiting their activity . This binding prevents the transfer of phosphate groups to tyrosine residues on target proteins, which is a critical step in signal transduction pathways . Furthermore, this compound can induce conformational changes in the enzyme, leading to its inactivation . The inhibition of tyrosine kinases by this compound results in the suppression of downstream signaling pathways that promote cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is a critical factor in its efficacy, as it must remain intact to exert its inhibitory effects . Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Long-term exposure to this compound in vitro has demonstrated sustained inhibition of cell proliferation and induction of apoptosis, indicating its potential for therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, which facilitate its biotransformation into various metabolites . These metabolites can either be excreted from the body or further processed to exert additional biological effects . The interaction of this compound with metabolic enzymes can also influence the levels of other metabolites, thereby affecting overall metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, binding proteins such as albumin can influence the distribution and localization of this compound in the bloodstream . These interactions play a crucial role in determining the bioavailability and therapeutic efficacy of the compound .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with its target enzymes . The presence of specific targeting signals and post-translational modifications can direct this compound to particular cellular compartments, enhancing its efficacy . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

4-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5S/c1-8-11(10-4-6-16-13(14)18-10)19-12(17-8)9-3-2-5-15-7-9/h2-7H,1H3,(H2,14,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEAPDROQMHUHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C3=NC(=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine
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4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine
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